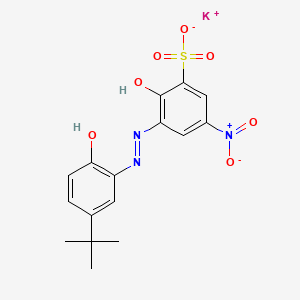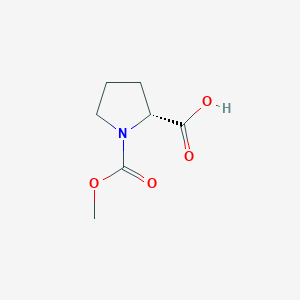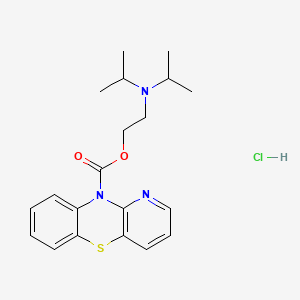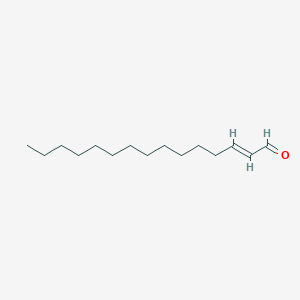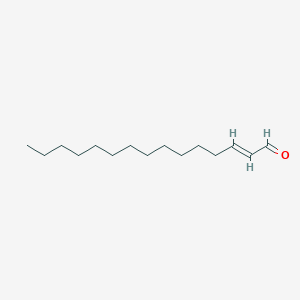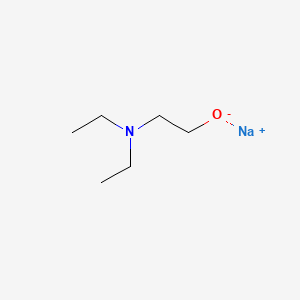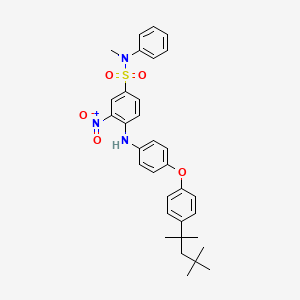
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester is a complex organic compound that belongs to the class of esters It is characterized by the presence of a benzoic acid moiety linked to a 4-nitrophenyl ester group through an aminocarbonyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester typically involves the esterification of benzoic acid derivatives with 4-nitrophenyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The general reaction scheme is as follows:
Reactants: Benzoic acid derivative, 4-nitrophenyl chloroformate, triethylamine.
Solvent: Anhydrous dichloromethane.
Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the 4-nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base.
Major Products
Hydrolysis: Benzoic acid, 4-nitrophenol.
Reduction: Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-aminophenyl ester.
Substitution: Benzoic acid derivatives with different substituents replacing the 4-nitrophenyl group.
Applications De Recherche Scientifique
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as a substrate for enzymes, leading to the formation of detectable products. The nitrophenyl ester group can undergo hydrolysis, releasing 4-nitrophenol, which can be quantified spectrophotometrically.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, 4-nitrophenyl ester: Lacks the aminocarbonyl linkage, making it less versatile in certain reactions.
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-aminophenyl ester: Similar structure but with an amino group instead of a nitro group, affecting its reactivity and applications.
Uniqueness
Benzoic acid, 2-((aminocarbonyl)oxy)-, 4-nitrophenyl ester is unique due to the presence of both the aminocarbonyl and nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and analytical applications.
Propriétés
Numéro CAS |
88599-74-0 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
(4-nitrophenyl) 2-carbamoyloxybenzoate |
InChI |
InChI=1S/C14H10N2O6/c15-14(18)22-12-4-2-1-3-11(12)13(17)21-10-7-5-9(6-8-10)16(19)20/h1-8H,(H2,15,18) |
Clé InChI |
HYFBDRYGMHFGRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



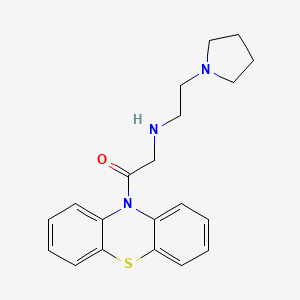
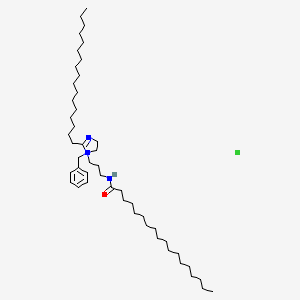
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)

